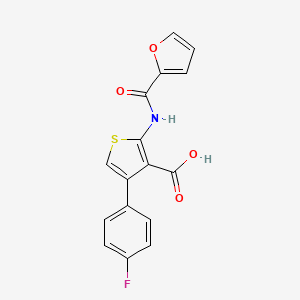

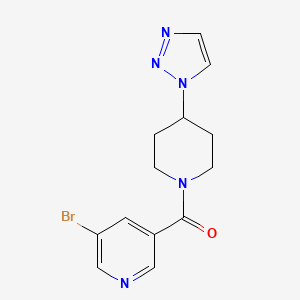

![molecular formula C11H14BrN B2455862 2-[(2-bromofenil)metil]pirrolidina CAS No. 316139-87-4](/img/structure/B2455862.png)

2-[(2-bromofenil)metil]pirrolidina

Descripción general

Descripción

“2-(2-Bromobenzyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has also been developed .

Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Chemical Reactions Analysis

Pyrrolidine rings can undergo various chemical reactions. For instance, the stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines can be achieved via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .

Aplicaciones Científicas De Investigación

- Inhibidores de ABAD: La 2-(2-bromofenil)pirrolidina juega un papel crucial en la síntesis de inhibidores de ABAD (alcohol deshidrogenasa de unión a amiloide β). ABAD está implicado en la enfermedad de Alzheimer, y la inhibición de su actividad podría ser una estrategia terapéutica potencial .

Química Medicinal y Desarrollo de Fármacos

En resumen, las diversas aplicaciones de la 2-(2-bromofenil)pirrolidina abarcan la química medicinal, la investigación del cáncer, la síntesis orgánica, la ciencia de los materiales, la catálisis y la farmacología. Su estructura y reactividad únicas continúan inspirando estudios innovadores en estos campos . Si necesita más detalles o tiene alguna pregunta adicional, no dude en preguntar. 😊

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include this compound, have a wide range of biological activities . They are present in many natural products and pharmacologically important agents .

Mode of Action

Compounds derived from it exhibit potent inhibitory effects on target proteins . This suggests that it may act as an inhibitor for certain proteins, affecting their function.

Biochemical Pathways

Pyrrolidine derivatives are known to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . This suggests that the compound could potentially affect multiple biochemical pathways.

Result of Action

It is known that the compound plays a crucial role in the preparation of n-(phenylsulfonyl)benzamides, which are utilized as bcl-2 inhibitors . These inhibitors are significant in treating diseases associated with undesirable Bcl-2 activity, including dysregulated apoptotic diseases such as cancers and autoimmune diseases .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2-Bromobenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. In addition, it is stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very reactive and can be difficult to use in certain reactions.

Direcciones Futuras

There are a variety of potential future directions for the use of 2-(2-Bromobenzyl)pyrrolidine. It could be used in the synthesis of more complex heterocyclic compounds, as well as in the synthesis of pharmaceuticals and pesticides. It could also be used in the synthesis of peptides and proteins, as well as in the synthesis of DNA and RNA. In addition, it could be used in the synthesis of catalysts and other organic compounds, as well as in the synthesis of polymers materials. Finally, it could be used in the development of new drugs and therapeutic agents.

Métodos De Síntesis

2-(2-Bromobenzyl)pyrrolidine can be synthesized in two steps. The first step is the formation of 2-bromobenzaldehyde from benzaldehyde and bromine. This is done by reacting benzaldehyde with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step is the formation of 2-(2-Bromobenzyl)pyrrolidine from 2-bromobenzaldehyde and pyrrolidine. This is done by reacting the 2-bromobenzaldehyde with pyrrolidine in the presence of an acid, such as hydrochloric acid or sulfuric acid.

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Bromobenzyl)pyrrolidine”, suggests that it may cause severe skin burns and eye damage, and may be toxic if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

Análisis Bioquímico

Biochemical Properties

2-[(2-bromophenyl)methyl]pyrrolidine plays a significant role in biochemical reactions. It is a key component in the synthesis of Amyloid Binding Alcohol Dehydrogenase (ABAD) inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Cellular Effects

The compounds derived from 2-[(2-bromophenyl)methyl]pyrrolidine exhibit potent inhibitory effects on target proteins . The distal phenyl group of the molecule binds to the active site of cyclophilin A, and this binding prevents ATP from binding, leading to inhibition of cell division .

Molecular Mechanism

The molecular mechanism of 2-[(2-bromophenyl)methyl]pyrrolidine involves its interaction with enzymes and proteins. For instance, it plays a crucial role in enhancing the inhibitory properties of ABAD inhibitors . Its specific structure and functional groups enable it to interact effectively with the target enzyme, NAD+H (NADH), thereby modulating its activity non-competitively .

Temporal Effects in Laboratory Settings

This suggests a potential efficacy against resistant mutations over time .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2-[(2-bromophenyl)methyl]pyrrolidine in animal models. It is known that pyrrolidine derivatives have been studied for their effects on cyclophilins, which are involved in the regulation of cell division .

Metabolic Pathways

It is known that the compound’s bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity .

Transport and Distribution

Its unique chemical reactivity and stability suggest potential interactions with various transporters or binding proteins .

Subcellular Localization

Its unique chemical structure and reactivity suggest potential effects on its activity or function within specific cellular compartments or organelles .

Propiedades

IUPAC Name |

2-[(2-bromophenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-2,4,6,10,13H,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQJWMRIFFFWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

316139-87-4 | |

| Record name | 2-[(2-bromophenyl)methyl]pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

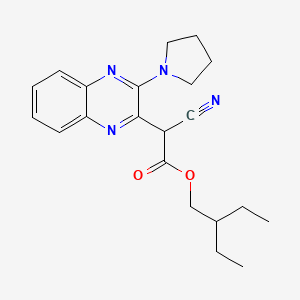

![7-(4-Chlorophenyl)-2-cyclohexyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2455782.png)

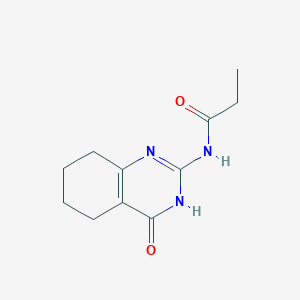

![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)

![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)

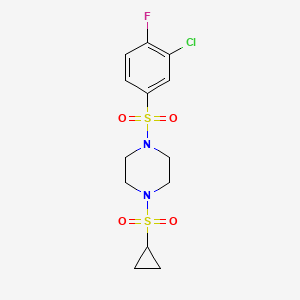

![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)

![2-Heptyl-4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2455798.png)

![(Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2455800.png)

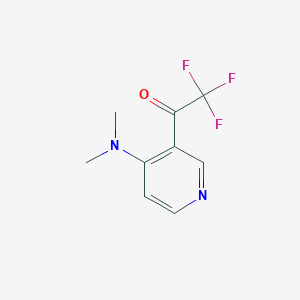

![2-(4-fluorophenyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2455802.png)